1H-1,2,4-Triazole-1-butanamine
CAS No.: 100468-21-1
Cat. No.: VC20753902
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100468-21-1 |
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Molecular Formula | C6H12N4 |
Molecular Weight | 140.19 g/mol |
IUPAC Name | 4-(1,2,4-triazol-1-yl)butan-1-amine |
Standard InChI | InChI=1S/C6H12N4/c7-3-1-2-4-10-6-8-5-9-10/h5-6H,1-4,7H2 |
Standard InChI Key | CTGUMQCGJDHHNJ-UHFFFAOYSA-N |
SMILES | C1=NN(C=N1)CCCCN |
Canonical SMILES | C1=NN(C=N1)CCCCN |
Chemical Structure and Fundamental Properties
Molecular Architecture
1H-1,2,4-Triazole-1-butanamine features a five-membered heterocyclic 1,2,4-triazole core with three nitrogen atoms at positions 1, 2, and 4. The distinctive structural element is the butanamine (four-carbon alkyl chain with a terminal amine group) attached at the N1 position of the triazole ring. This molecular arrangement creates a compound with unique steric and electronic properties that influence its chemical reactivity and biological interactions .
The 1,2,4-triazole nucleus represents an important pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds, participate in dipole interactions, and demonstrate aromatic stabilization. These characteristics make it an excellent scaffold for drug development, with the butanamine side chain further enhancing its drug-like properties by modifying solubility, lipophilicity, and target binding affinity .
Physical and Chemical Characteristics
As a member of the triazole family, 1H-1,2,4-Triazole-1-butanamine likely exhibits moderate water solubility due to its nitrogen-rich heterocyclic structure combined with the amino functionality. The compound demonstrates chemical stability under normal conditions, which contributes to its potential utility in various applications. The presence of both basic nitrogen atoms in the triazole ring and the primary amine group in the butyl side chain creates multiple sites for hydrogen bonding and acid-base interactions .
Table 1: Key Physical and Chemical Properties of 1H-1,2,4-Triazole-1-butanamine
Property | Value/Description |
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CAS Number | 100468-21-1 |
Molecular Formula | C6H12N4 |
Molecular Weight | Approximately 140.19 g/mol |
Appearance | Likely a white to off-white solid at room temperature |
Solubility | Moderately soluble in water; soluble in polar organic solvents |
Stability | Generally stable under standard conditions |
pKa | Multiple pKa values due to triazole and amine groups |
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 1H-1,2,4-Triazole-1-butanamine can be accomplished through various synthetic routes. Based on related triazole derivatives, one common approach likely involves alkylation of the 1H-1,2,4-triazole with an appropriate butylamine precursor containing a leaving group . Alternative methods may include condensation reactions or ring-forming strategies to construct the triazole nucleus followed by functionalization with the butanamine side chain.
The general synthesis of triazole derivatives frequently employs reactions between hydrazine derivatives and suitable carbonyl compounds, followed by cyclization under appropriate conditions. For 1H-1,2,4-triazole derivatives specifically, the reaction of ethoxycarbonylhydrazones with primary amines has been documented as an effective synthetic route .
Reaction Conditions and Optimization
The synthesis of triazole derivatives typically requires controlled reaction conditions. Based on similar compounds, the synthesis of 1H-1,2,4-Triazole-1-butanamine likely proceeds optimally at temperatures ranging from 90-120°C for several hours . Purification commonly involves recrystallization from appropriate solvent systems to obtain the desired product with high purity.
A general reaction protocol for related compounds involves heating the appropriate precursors in an oil bath, followed by cooling and addition of an ethyl acetate-petroleum ether mixture to precipitate the crude product. Subsequent recrystallization affords the purified compound .
Biological Activities and Applications
Antimicrobial Properties
The 1,2,4-triazole scaffold has demonstrated significant antimicrobial potential across various derivatives. Compounds containing the 1,2,4-triazole nucleus have shown activity against a broad spectrum of microbial pathogens, including bacteria and fungi . While specific data for 1H-1,2,4-Triazole-1-butanamine is limited in the provided search results, the general antimicrobial properties of triazole derivatives suggest potential applications in this area.
The antimicrobial activity of triazole compounds is often attributed to their ability to interact with critical enzymes in microbial cells, disrupt membrane integrity, or interfere with essential metabolic pathways. The addition of the butanamine substituent may enhance these activities through improved membrane permeability or additional binding interactions with target biomolecules .
Agricultural Applications
Triazole derivatives are widely utilized in agriculture, primarily as fungicides. The 1,2,4-triazole core is a common structural element in many commercial fungicides that act by inhibiting sterol biosynthesis in fungi . The presence of the butanamine substituent in 1H-1,2,4-Triazole-1-butanamine may influence its spectrum of activity and environmental persistence compared to other triazole agrochemicals.
Table 2: Potential Applications of 1H-1,2,4-Triazole-1-butanamine Based on Triazole Scaffold Activities
Application Area | Potential Mechanisms | Expected Benefits |
---|---|---|
Antimicrobial Agents | Enzyme inhibition, membrane disruption | Broad-spectrum activity against pathogens |
Pharmaceutical Compounds | Receptor modulation, enzyme inhibition | Multiple therapeutic applications |
Agricultural Fungicides | Inhibition of ergosterol biosynthesis | Crop protection against fungal diseases |
Material Science | Coordination chemistry, polymer stabilization | Enhanced material properties |
Toxicological Profile
Neurotoxicity and Developmental Concerns
A significant toxicological consideration for 1,2,4-triazole compounds is their potential neurotoxicity. Studies have revealed that 1,2,4-triazole can induce tremors, decreased brain weights, and cerebellar Purkinje cell loss at higher doses . These effects appear to be dose-dependent, with a NOAEL (No Observed Adverse Effect Level) of 161 mg/kg bw per day in a 90-day mouse study.
Additionally, developmental toxicity has been observed with 1,2,4-triazole in both rats and rabbits at maternally toxic doses. Effects include decreased fetal body weights, lower placental weights, and increased incidence of malformations such as hydronephrosis, cleft palate, and long-bone dysplasia . The significance of these findings for 1H-1,2,4-Triazole-1-butanamine would depend on its specific toxicokinetic profile.
Structure-Activity Relationships
Impact of the Butanamine Side Chain
The butanamine substituent attached to the 1-position of the 1,2,4-triazole ring in 1H-1,2,4-Triazole-1-butanamine significantly influences its physicochemical properties and biological activities. The four-carbon alkyl chain with a terminal amine group enhances solubility and bioavailability compared to unsubstituted or shorter-chain analogs . This modification potentially alters membrane permeability, receptor interactions, and metabolic stability.
The presence of the primary amine group introduces additional hydrogen bonding capabilities and a positively charged center under physiological conditions. These features can facilitate interactions with biological targets, such as enzyme active sites or receptor binding pockets, potentially enhancing pharmacological activities .
Comparison with Related Triazole Derivatives
When compared to other 1,2,4-triazole derivatives, 1H-1,2,4-Triazole-1-butanamine represents a specific structural variant with unique properties. Other common substituents attached to the triazole ring include aryl groups, heterocycles, or functionalized alkyl chains, each conferring distinct biological activities and applications .
For instance, 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have demonstrated notable antimicrobial properties, while 5-(4-methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits different biological activities due to its distinct substitution pattern . The structure-activity relationships among these compounds provide valuable insights for rational drug design and optimization of triazole-based molecules.
Current Research Trends and Future Directions
Future Research Opportunities
Several promising research directions for 1H-1,2,4-Triazole-1-butanamine and related compounds emerge from current trends in triazole chemistry. These include:
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Detailed investigation of structure-activity relationships to optimize antimicrobial potency and selectivity.
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Exploration of potential applications as enzyme inhibitors in various therapeutic areas.
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Development of novel synthetic methodologies for more efficient and environmentally friendly production.
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Evaluation of specific receptor interactions to identify new pharmacological targets.
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Assessment of combined administration with established drugs to investigate synergistic effects.
Table 3: Potential Research Directions for 1H-1,2,4-Triazole-1-butanamine
Research Area | Specific Focus | Potential Impact |
---|---|---|
Medicinal Chemistry | Optimization for specific biological targets | Development of targeted therapeutics |
Synthetic Chemistry | Green chemistry approaches for synthesis | More sustainable production methods |
Combination Studies | Synergistic effects with existing agents | Enhanced efficacy in various applications |
Computational Analysis | In silico prediction of activities and properties | Accelerated development process |
Toxicological Assessment | Comprehensive safety profiling | Better understanding of risk-benefit ratio |
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